molecular formula C16H23N3OS B2737815 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 391863-99-3

2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2737815
CAS No.: 391863-99-3
M. Wt: 305.44
InChI Key: ZUAIDXDPMQXLCH-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This compound features a hybrid structure combining an adamantane moiety with a 5-ethyl-1,3,4-thiadiazol-2-yl ring system. Researchers are exploring its potential because both the adamantane and 1,3,4-thiadiazole scaffolds are known to confer notable biological activity . Scientific studies on analogous structures have demonstrated that such adamantane-thiadiazole hybrids can exhibit potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria . The proposed mechanism of action for related compounds involves the inhibition of key bacterial enzymes, such as MurB, which is essential for cell wall biosynthesis . Furthermore, the 1,3,4-thiadiazole core is recognized for its potential to inhibit fungal cytochrome P450 enzymes, suggesting possible applications in antifungal research . This product is provided for research purposes to support investigations into new therapeutic agents, especially in the face of growing antimicrobial resistance . It is offered as a high-purity solid and is available for immediate shipping. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-adamantyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-2-14-18-19-15(21-14)17-13(20)9-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,2-9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAIDXDPMQXLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that combines the structural features of adamantane and thiadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activities of 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been explored in various studies. Key findings include:

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole exhibit significant antimicrobial properties. A study showed that compounds similar to 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was found to be effective against resistant strains such as MRSA and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
2-(Adamantan-1-yl)-N-(5-Ethyl-1,3,4-Thiadiazol-2-Yl)acetamideE. coli18
S. aureus20
P. aeruginosa17
MRSA19

The mechanism of action involves the interaction of the compound with bacterial enzymes and proteins. The adamantane structure allows for effective binding to specific active sites on enzymes, while the thiadiazole ring enhances interactions through hydrogen bonding and π-stacking .

Case Studies

Several studies have provided insights into the biological efficacy of related compounds:

  • Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and tested for their antibacterial properties. The most potent derivative showed higher efficacy than standard antibiotics like ampicillin .
  • Molecular Docking Studies : Molecular docking simulations indicated that the compound can effectively bind to bacterial proteins involved in cell wall synthesis, leading to disruption of bacterial growth .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that compounds with similar structures exhibited significant reductions in infection severity in animal models when administered at appropriate dosages .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its pharmacological properties, particularly as a potential drug candidate. Its structure allows for:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. The adamantane structure enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes. Research indicates that this compound shows efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
  • Antiviral Properties : The unique structural features may enhance interactions with viral proteins, potentially inhibiting viral replication processes. Preliminary studies suggest that compounds containing the thiadiazole ring can interfere with viral life cycles, although further research is needed to establish specific mechanisms .

The biological activities attributed to 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide include:

Activity Type Description Notable Findings
AntimicrobialEffective against both Gram-positive and Gram-negative bacteriaMore potent than standard antibiotics like ampicillin
AntiviralPotential to inhibit viral replicationNeeds further validation through clinical studies
Anti-inflammatoryEvaluated for effects on inflammation modelsPromising results in reducing edema in animal models

Material Science

In addition to its biological applications, this compound is being investigated for its potential use in developing new materials with unique properties:

  • Thermal Stability : The rigid adamantane structure contributes to high thermal stability, making it suitable for applications in high-temperature environments.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with enhanced mechanical properties and resistance to degradation.

Antibacterial Studies

A series of derivatives were synthesized and tested against various bacterial strains. Results indicated that many derivatives exhibited superior activity compared to standard antibiotics:

Compound Activity Against Notable Findings
Compound AMRSAMore potent than streptomycin
Compound BE. coliEffective against resistant strains
Compound CC. albicansAntifungal activity superior to bifonazole

Molecular Docking Studies

Computational studies have predicted the binding affinities of these compounds to targets such as MurA and MurB enzymes in bacteria. These studies confirmed experimental results regarding their antibacterial properties, suggesting specific interactions that enhance efficacy .

Anti-inflammatory Activity

Some derivatives were evaluated for anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results showed promising outcomes in reducing inflammation, indicating potential therapeutic applications in inflammatory diseases .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines.

Conditions Reagents Products Yield Source
Acidic (HCl, reflux)6M HCl, 80°C, 4hAdamantaneacetic acid + 5-ethyl-1,3,4-thiadiazol-2-amine75–82%
Basic (NaOH, reflux)2M NaOH, 70°C, 3hSodium adamantaneacetate + 5-ethyl-1,3,4-thiadiazol-2-amine68–72%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.

  • Basic hydrolysis involves hydroxide ion deprotonation, forming a tetrahedral intermediate that collapses to release the amine.

Oxidation Reactions

The thiadiazole sulfur atom and adamantane’s tertiary C–H bonds are susceptible to oxidation.

Target Site Reagents Products Conditions Source
Thiadiazole sulfurH₂O₂, AcOH, rt, 12hThiadiazole sulfoxide derivativeMild oxidative conditions
Adamantane C–HKMnO₄, H₂O, 60°C, 6hAdamantane ketone derivativesStrong oxidative conditions

Key Findings :

  • Sulfoxidation of the thiadiazole ring occurs selectively without affecting the adamantane framework.

  • Adamantane oxidation to ketones requires harsh conditions due to its high stability.

Substitution Reactions

The ethyl group on the thiadiazole ring and the amide nitrogen participate in nucleophilic substitutions.

3.1. Alkylation/Acylation at Amide Nitrogen

Reaction Type Reagents Products Conditions Source
AlkylationCH₃I, K₂CO₃, DMF, 50°C, 2hN-Methyl derivativeDry, inert atmosphere
AcylationAcCl, pyridine, 0°C, 1hN-Acetylated productLow-temperature

3.2. Thiadiazole Ring Functionalization

Reagents Products Conditions Source
NH₂NH₂, EtOH, refluxThiosemicarbazide derivative6h, anhydrous conditions
ClCH₂COCl, NaOAc2-Chloroacetamide intermediateAcetone, 0°C, 1h

Notable Observations :

  • Alkylation at the amide nitrogen retains the adamantane-thiadiazole core while modifying solubility and bioactivity.

  • Thiosemicarbazide formation enables further cyclization into triazole or thiazole hybrids .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

Reagents Products Conditions Source
POCl₃, DMF, 80°C, 3hThiadiazolo[3,2-b]-1,2,4-triazole derivativeVilsmeier-Haack reaction
CS₂, KOH, EtOH, reflux1,3,4-Thiadiazole-2-thione analog8h, alkaline conditions

Mechanistic Pathway :

  • Vilsmeier-Haack conditions facilitate electrophilic cyclization, forming fused triazole systems .

  • Reaction with carbon disulfide introduces thiocarbonyl groups, expanding structural diversity.

Stability and Degradation

Studies indicate pH-dependent stability in aqueous solutions:

pH Temperature Half-Life Major Degradation Pathway Source
1.237°C2.1hAcid-catalyzed hydrolysis
7.437°C48hOxidation of thiadiazole sulfur

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights reactivity trends:

Compound Hydrolysis Rate (k, h⁻¹) Oxidation Susceptibility Source
2-(Adamantan-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide0.15Moderate
2-(Adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide0.09High
Target Compound 0.12Moderate

Insights :

  • Electron-withdrawing substituents (e.g., 4-fluorophenyl) reduce hydrolysis rates by destabilizing intermediates.

  • Bulkier alkyl groups (e.g., ethyl vs. methyl) marginally enhance oxidative stability.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Thiadiazole Adamantane Linkage Melting Point (°C) Key Applications/Findings
2-(Adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (Target) 5-Ethyl Direct acetamide linkage Not reported Hypothesized enzyme inhibition/anticancer
N-(5-{[2-(Adamantan-1-yl)-2-oxoethane]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide (52) Sulfonyl group Sulfonyl bridge 216–218 11β-HSD1 inhibitor (IC₅₀ not reported)
MGH-CP28 (2-((1,3,4-thiadiazol-2-yl)thio)-N-(4-adamantan-1-ylphenyl)acetamide) Thioether linkage Phenyl-adamantane Not reported TEAD-YAP interaction blockade (IC₅₀ = 1.2 μM)
Compound 15a (Adamantane-monoterpenoid conjugate) Cyclopentene substituent Direct acetamide linkage 209.2–210.1 Enhanced cytotoxicity in cancer cells
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide Methoxybenzothiazole Direct acetamide linkage 485–486 Crystallographic stability via H-bonding

Key Observations :

  • Linkage Flexibility : Direct acetamide linkages (target, 15a) favor conformational rigidity, whereas sulfonyl or phenyl bridges (52, MGH-CP28) may introduce steric hindrance or alter binding kinetics .
  • Thermal Stability: Higher melting points in sulfonyl derivatives (e.g., 52: 216–218°C) suggest stronger intermolecular forces compared to monoterpenoid conjugates (15a: ~210°C) .
Pharmacological Activity
  • Enzyme Inhibition : Compound 52 (sulfonyl derivative) showed potency as an 11β-HSD1 inhibitor, though activity data for the target compound are lacking .
  • Anticancer Potential: MGH-CP28 demonstrated nanomolar IC₅₀ against TEAD-YAP signaling, a pathway implicated in cancer proliferation . Adamantane-monoterpenoid conjugates (15a) synergized with topotecan, enhancing cytotoxicity .
Physicochemical Properties
  • Crystallography : Adamantane-thiadiazole hybrids (e.g., ) form H-bonded dimers (N–H⋯N) and π-stacking interactions, enhancing crystallinity and stability .
  • Solubility : Ethyl-substituted thiadiazoles (target) may exhibit lower aqueous solubility compared to polar sulfonyl derivatives (52), impacting bioavailability .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves refluxing 1-(adamantan-1-ylacetyl)-1H-imidazole with 5-ethyl-1,3,4-thiadiazol-2-amine in chloroform for 6 hours, followed by crystallization from ethanol (yield ~22%) . Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., CHCl₃) enhance reactivity.
  • Temperature control : Reflux conditions (60–80°C) balance reaction rate and byproduct formation.
  • Purification : Slow crystallization from 80% ethanol improves crystal quality for structural analysis .

Q. How can the structural integrity of this compound be validated post-synthesis?

Multimodal characterization is critical:

  • X-ray diffraction (XRD) : Resolves crystal packing (e.g., triclinic P1 space group) and hydrogen-bonded dimers (N–H⋯N interactions at ~3.0 Å) .
  • Spectroscopy :
  • IR : Confirm carbonyl (C=O) stretch at ~1668 cm⁻¹ and N–H bending at ~3178 cm⁻¹ .
  • ¹H NMR : Adamantyl protons appear as multiplets (δ 1.52–1.96 ppm), while thiadiazole protons resonate at δ 7.01–7.73 ppm .
    • Elemental analysis : Validate stoichiometry (e.g., C: 67.38%, H: 6.79%) .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing and stability of this compound?

The crystal structure reveals:

  • Hydrogen bonding : Two independent molecules form dimers via N–H⋯N bonds (2.8–3.0 Å), stabilizing the lattice .
  • Non-classical interactions : C–H⋯O (2.6–3.1 Å) and S⋯S contacts (3.62 Å) create ribbons along the [100] axis, influencing mechanical stability .
  • Conformational analysis : The adamantyl group adopts a gauche conformation (N–C–C–C dihedral angle ~-100°), minimizing steric clashes .

Q. How does structural modification of the thiadiazole moiety affect bioactivity?

Comparative studies with analogues (e.g., 6-methoxybenzothiazole derivatives) suggest:

  • Electron-withdrawing groups (e.g., ethyl at C5) enhance metabolic stability by reducing oxidative susceptibility .
  • Hydrogen-bonding capacity : The thiadiazole’s N2 position acts as a hydrogen-bond acceptor, critical for target engagement (e.g., enzyme active sites) .
  • Methodology : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and predict interaction sites .

Q. What analytical strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR/IR peaks may arise from solvent polarity or polymorphism. Mitigation includes:

  • Variable-temperature NMR : Identify dynamic processes (e.g., proton exchange in DMSO-d₆ at 304 K) .
  • Powder XRD : Detect polymorphic forms missed by single-crystal analysis.
  • Cross-validate with mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can the compound’s stability under physiological conditions be assessed?

Design accelerated degradation studies:

  • pH variation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring hydrolysis via HPLC .
  • Oxidative stress : Expose to H₂O₂ (0.3% w/v) and track thiadiazole ring degradation by UV-Vis (λ = 260 nm) .
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Methodological Tables

Q. Table 1: Key Crystallographic Data

ParameterValue
Space groupTriclinic, P1
Hydrogen bonds (N–H⋯N)2.8–3.0 Å
S⋯S interactions3.622 Å
Dihedral angle (N–C–C–C)-96.5° to -100.3°
Reference

Q. Table 2: Spectral Benchmarks

TechniqueKey Signals
¹H NMRδ 1.52–1.96 (adamantyl), 7.01–7.73 (thiadiazole)
IR1668 cm⁻¹ (C=O), 3178 cm⁻¹ (N–H)
ElementalC: 67.32%, H: 6.82%
Reference

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